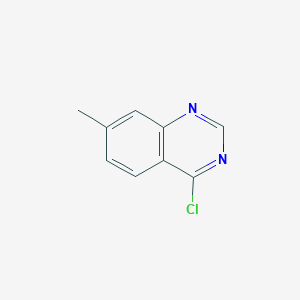

4-Chloro-7-methylquinazoline

描述

Contextualizing 4-Chloro-7-methylquinazoline within Quinazoline (B50416) Chemistry Research

Quinazoline, a bicyclic aromatic heterocycle, forms the core of a vast and pharmacologically significant class of compounds. The study of quinazoline and its derivatives is a mature field within heterocyclic chemistry, driven by their presence in numerous natural products and synthetic molecules of therapeutic importance. nih.govmdpi.com this compound represents a key subclass of functionalized quinazolines. The chloro group at the 4-position is a highly reactive site, susceptible to nucleophilic substitution, making it an excellent handle for introducing a wide variety of substituents. lookchem.com The methyl group at the 7-position, while less reactive, influences the electronic properties and steric profile of the molecule, which can be crucial for its interaction with biological targets.

Historical Perspective of Quinazoline Derivatives in Chemical and Medicinal Sciences

The journey of quinazoline chemistry began in the 19th century, with the first synthesis of a quinazoline derivative reported in 1869. gsconlinepress.com However, it was in the mid-20th century that the medicinal potential of this scaffold garnered significant attention, following the isolation and elucidation of the structure of the antimalarial alkaloid febrifugine. caymanchem.com This discovery spurred extensive research into the synthesis and biological evaluation of a multitude of quinazoline derivatives. Over the decades, this research has led to the development of several clinically successful drugs for treating a range of conditions, including cancer, hypertension, and bacterial infections. nih.gov This rich history underscores the enduring importance of the quinazoline scaffold in the quest for new therapeutic agents.

Significance of Halogenated and Methylated Quinazolines in Contemporary Research

The introduction of halogen atoms and methyl groups onto the quinazoline core is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of the resulting compounds. Halogenation, particularly chlorination, can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. nih.govnih.gov The chloro-substituent at the 4-position of the quinazoline ring is particularly valuable as it activates the position for nucleophilic substitution reactions, which is a cornerstone for creating diverse chemical libraries for drug discovery. lookchem.combibliotekanauki.pl

Methylation also plays a critical role. A methyl group can influence the molecule's lipophilicity, which affects its absorption and distribution in the body. Furthermore, the steric bulk of a methyl group can provide conformational rigidity and influence the orientation of the molecule within a biological target's binding site, leading to improved potency and selectivity. cu.edu.eg The strategic placement of both a chloro and a methyl group in this compound, therefore, provides a powerful platform for the rational design of novel bioactive compounds.

Overview of Research Trajectories for this compound

The primary research trajectory for this compound is its use as a pivotal intermediate in the synthesis of novel, biologically active molecules. caymanchem.comCurrent time information in Bangalore, IN. Its reactivity makes it a valuable starting material for creating libraries of substituted quinazolines for high-throughput screening in drug discovery programs. A significant area of focus is the development of kinase inhibitors for cancer therapy. mdpi.com The quinazoline scaffold is a key feature of several approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, and researchers continue to explore derivatives of this compound to identify new agents with improved efficacy, selectivity, and resistance profiles. Current time information in Bangalore, IN.researchgate.net

Beyond oncology, derivatives of this compound are being investigated for a range of other therapeutic applications, including as antimicrobial and anti-inflammatory agents. gsconlinepress.com The versatility of this compound also extends to the agrochemical industry, where it serves as a building block for the development of new pesticides. lookchem.comCurrent time information in Bangalore, IN.

Interactive Data Tables

Below are tables summarizing key information about this compound and related compounds.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 90272-83-6 | caymanchem.commdpi.com |

| Molecular Formula | C₉H₇ClN₂ | mdpi.com |

| Molecular Weight | 178.62 g/mol | mdpi.com |

| Boiling Point | 298.2±20.0 °C at 760 mmHg | caymanchem.com |

| Density | 1.3±0.1 g/cm³ | caymanchem.com |

Examples of Derivatives Synthesized from 4-Chloroquinazolines and Their Investigated Activities

| Derivative Class | Starting Material | Investigated Activity | Reference |

|---|---|---|---|

| 4-Anilinoquinazolines | 4-Chloro-2-methylquinazoline (B1587004) | Anticancer (Antiproliferative) | mdpi.com |

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine | 6-Bromo-2-(pyridin-3-yl)-4-chloroquinazoline | Anticancer (EGFR inhibitor) | |

| 4-Amino quinazoline derivatives | 4-Chloroquinazoline (B184009) | Anti-inflammatory | |

| Quinazolinone derivatives | 7-Chloro-2-methyl-4H-benzo[d] Current time information in Bangalore, IN.mdpi.com-oxazin-4-one | Antibacterial, Analgesic | researchgate.net |

Structure

3D Structure

属性

IUPAC Name |

4-chloro-7-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-2-3-7-8(4-6)11-5-12-9(7)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHWJELTXIZAIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620490 | |

| Record name | 4-Chloro-7-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90272-83-6 | |

| Record name | 4-Chloro-7-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 4 Chloro 7 Methylquinazoline and Its Derivatives

Classical and Conventional Synthesis Approaches

The traditional synthesis of 4-chloro-7-methylquinazoline is typically a two-step process that begins with the formation of a quinazolinone precursor, which is subsequently chlorinated.

The construction of the quinazoline (B50416) framework often starts from anthranilic acid derivatives. The Niementowski quinazoline synthesis is a key method, involving the reaction of anthranilic acids with amides to build the 4-oxo-3,4-dihydroquinazoline ring. frontiersin.orgnih.gov This reaction is foundational for producing the necessary precursors for this compound.

The synthesis of the intermediate, 7-methylquinazolin-4(3H)-one, is achieved through the cyclocondensation of 7-methylanthranilic acid with formamide. This reaction, a specific application of the Niementowski synthesis, typically requires heating the reactants together. bu.edu.egorientjchem.orggeneris-publishing.com The thermal conditions, often in the range of 130-200°C, facilitate the dehydration and subsequent ring closure to form the quinazolinone ring system. generis-publishing.com While the method is straightforward, it can require high temperatures and sometimes results in moderate yields due to potential side reactions like decarboxylation. nih.gov

Table 1: Cyclocondensation Reaction Conditions

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Anthranilic acid, Formamide | 130-135°C, 2 hours | Quinazolin-4-one | 72-96% | generis-publishing.com |

| Anthranilic acid, Formamide | 165°C, 4 hours | Quinazolin-4-one | Good | researchgate.netresearchgate.net |

| 7-methylanthranilic acid, Formamide | 150-200°C | 7-methylquinazoline | 40-60% |

The conversion of the quinazolinone intermediate to the final chloroquinazoline product is a critical step. This involves the substitution of the hydroxyl group at the 4-position of the quinazolinone ring with a chlorine atom.

The direct conversion of 7-methylquinazolin-4(3H)-one to this compound is accomplished through a chlorination reaction. gaylordchemical.com This transformation is a common and essential step in the synthesis of 4-chloroquinazoline (B184009) derivatives. beilstein-journals.orglookchem.com The reaction effectively replaces the C4-hydroxyl group (in its tautomeric keto form) with a chlorine atom, yielding the desired product. nih.gov

Phosphoryl chloride (POCl₃) is the most commonly used reagent for the chlorination of 4(3H)-quinazolinones. nih.govresearchgate.netsemanticscholar.org The reaction typically involves heating the quinazolinone precursor with POCl₃, often under reflux conditions. researchgate.netresearchgate.net The mechanism of this reaction can be complex, involving an initial phosphorylation of the quinazolinone. nih.gov This is followed by a nucleophilic attack by the chloride ion to displace the phosphate (B84403) group, yielding the 4-chloroquinazoline. nih.gov The reaction can be conducted with POCl₃ alone or in the presence of a base or catalyst to facilitate the conversion. nih.govresearchgate.net While highly effective, these chlorinating agents are often harsh and not environmentally benign. lookchem.comsemanticscholar.org

Table 2: Chlorination Reaction Conditions

| Reactant | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Quinazolin-4-one | POCl₃ | Reflux, 4 hours | 4-Chloroquinazoline | researchgate.netresearchgate.net |

| Quinazolin-4(3H)-one | POCl₃, Diisopropylethylamine | Reflux, 2.5 hours | 4-Chloroquinazoline | lookchem.com |

| Quinazolin-4(3H)-one | Triphenylphosphine, Trichloroisocyanuric acid | - | 4-Chloroquinazoline | nih.gov |

An alternative strategy for constructing the quinazolinone precursor involves the use of acyl chlorides. This method begins with the acylation of an anthranilic acid derivative. brieflands.com The resulting N-acyl-anthranilic acid is then cyclized, typically by heating with acetic anhydride, to form a 2-substituted-3,1-benzoxazin-4-one intermediate. brieflands.comresearchgate.netrsc.org This benzoxazinone (B8607429) is a versatile intermediate that, upon reaction with a nitrogen source like ammonia (B1221849) or various amines, readily converts to the corresponding 4(3H)-quinazolinone derivative. brieflands.comresearchgate.net This route offers flexibility in introducing substituents at the 2-position of the quinazoline ring by selecting the appropriate acyl chloride in the initial step.

Acyl Chloride Reaction Routes

Reacting 5-methylquinazoline (B11922272) with an acyl chloride

Advanced and Green Chemistry Synthetic Strategies

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for quinazoline synthesis. These approaches aim to minimize solvent waste, reduce energy consumption, and utilize non-toxic reagents.

Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a compelling green alternative to traditional solvent-based synthesis.

A notable solvent-free approach involves the ball-milling of 7-methylanthranilic acid with urea (B33335). In this method, urea serves as the nitrogen source for the formation of the quinazolinone ring. The reaction is catalyzed by a catalytic amount of p-toluenesulfonic acid (PTSA). core.ac.uk This process eliminates the need for potentially toxic organic solvents, reduces energy consumption, and simplifies waste handling. The reaction proceeds to form the precursor 7-methylquinazolin-4(3H)-one, which can then be chlorinated in a subsequent step to yield this compound.

Table 1: Mechanochemical Synthesis of 7-Methylquinazolin-4(3H)-one

| Reactants | Catalyst | Method | Reaction Time | Yield | Ref. |

|---|

Visible-light photocatalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of complex molecules under mild conditions. mdpi.comhilarispublisher.comrsc.org This approach utilizes light energy to drive chemical reactions, often with high selectivity and efficiency. mdpi.com

The synthesis of the quinazolinone core can be achieved through a photocatalytic radical-mediated cyclization. mdpi.com In this method, a photosensitizer, such as eosin (B541160) Y, absorbs visible light (e.g., at a wavelength of 450 nm) and initiates a single-electron transfer (SET) process. researchgate.netrsc.orgbeilstein-journals.org This generates radical intermediates that undergo cyclization to form the desired quinazolinone ring structure. thieme-connect.comresearchgate.netresearchgate.net This approach is advantageous due to its mild reaction conditions, often at room temperature, and its use of a non-toxic, readily available organic dye as the photocatalyst. acs.orgscilit.com The resulting 7-methylquinazolin-4(3H)-one can then be converted to this compound.

Table 2: Photocatalytic Synthesis of 7-Methylquinazolin-4(3H)-one

| Photosensitizer | Light Source | Reaction Type | Yield | Ref. |

|---|

Directed C-H Functionalization

Directed C-H functionalization has emerged as a powerful strategy for the regioselective synthesis of substituted quinazolines, offering atom-economical routes to specific isomers.

Directed ortho-metalation (DoM) is a potent technique for electrophilic aromatic substitution, guiding electrophiles to the ortho-position of a directing metalation group (DMG). wikipedia.org The process involves an aromatic compound with a DMG, which contains a heteroatom that acts as a Lewis base, interacting with an organolithium reagent like n-butyllithium. wikipedia.org This interaction facilitates the deprotonation of the ring at the nearest ortho-position, creating a stabilized aryllithium intermediate. wikipedia.org Subsequent reaction with an electrophile results in substitution specifically at this ortho-position. wikipedia.org

This strategy can be applied for the regioselective introduction of a methyl group at the 7-position of the quinazoline core. By installing a temporary directing group at the 4-position, such as a dimethylamino group, lithiation can be precisely directed to the C-7 position. For instance, treating 4-(dimethylamino)quinazoline with n-butyllithium at -78°C, followed by quenching with methyl iodide, yields the 7-methylated product. The directing group can then be removed, for example, by acidic hydrolysis, to complete the synthesis.

In recent years, cobalt-catalyzed C-H activation has become a significant area of research for the synthesis of quinazolines, offering a more sustainable alternative to methods using expensive second- and third-row transition metals like rhodium and iridium. organic-chemistry.orgmdpi.com Cobalt is a less toxic, earth-abundant metal with high chemoselectivity and variable oxidation states, making it suitable for a wide range of chemical syntheses. mdpi.com

Advancements in this area have led to novel methods for constructing the quinazoline skeleton. One such approach involves the Co(III)-catalyzed C-H activation of arenes, such as N-sulfinylimines and benzimidates, which bear a functionalizable directing group. organic-chemistry.orgacs.org These are then coupled with dioxazolones, which serve as nitrile surrogates, to form the quinazoline ring system through an annulation reaction. organic-chemistry.orgacs.org This method provides a rapid and regioselective pathway to two different classes of quinazolines. organic-chemistry.org Mechanistic studies suggest that the C-H activation step is not rate-limiting. organic-chemistry.org The Cp*Co(III) complex, in particular, has shown high activity in these transformations. mdpi.com

Directed ortho-metalation (DoM) strategies for regioselective methylation

Derivatization and Post-Functionalization Strategies of this compound

The this compound core is a versatile intermediate for creating a diverse library of derivatives, primarily through nucleophilic aromatic substitution at the reactive C4 position.

The synthesis of 4-anilinoquinazolines, a class of compounds widely investigated for their biological activities, is a key derivatization strategy. nih.govbeilstein-journals.org

Microwave irradiation has been shown to significantly accelerate N-arylation reactions, offering a rapid and efficient alternative to conventional heating. nih.govbeilstein-journals.org A notable advancement is the development of a microwave-assisted, base-free amination protocol using a mixture of tetrahydrofuran (B95107) (THF) and water as the solvent system. nih.govbeilstein-journals.org This method has been successfully used for the N-arylation of 4-chloroquinazolines to produce a library of 4-anilinoquinazoline (B1210976) derivatives. nih.govresearchgate.net The use of microwave heating can overcome the limitations of traditional methods, such as long reaction times and low yields, especially when using electron-poor amines. nih.govbeilstein-journals.org This approach is also more sustainable as it can reduce the amount of organic solvents required. nih.gov For example, a verubulin (B1683795) analog was successfully synthesized from 4-chloro-8-iodoquinazoline (B175156) and 4-methoxy-N-methylaniline in 87% yield using this microwave-mediated strategy in a THF/water mixture. nih.govbeilstein-journals.org

The microwave-mediated N-arylation methodology is compatible with a wide range of nucleophiles, including numerous ortho-, meta-, and para-substituted N-methylanilines and primary anilines. nih.govresearchgate.netchim.it The reaction proceeds efficiently with anilines bearing both electron-donating and electron-withdrawing groups. nih.govbeilstein-journals.org

The steric and electronic properties of the aniline (B41778) substituents influence the reaction. For example, the reaction of 4-chloro-6-halo-2-phenylquinazolines with N-methylanilines bearing methoxy (B1213986) groups at the para- or meta-position proceeds rapidly, affording the desired products in yields ranging from 63% to 90% within 10 minutes. beilstein-journals.org Substituents at the ortho-position of the aniline can introduce steric hindrance, which may slow the reaction rate. nih.gov However, even with sterically hindered anilines like 2-methoxy-substituted N-methylaniline, high conversions can be achieved within 20 minutes under microwave irradiation, leading to isolated yields of 84-87%. nih.gov

The table below summarizes the results for the microwave-mediated synthesis of various 4-amino-2-methylquinazolines from 4-chloro-2-methylquinazoline (B1587004) and different amines, demonstrating the broad scope of this transformation. arkat-usa.org

Table 1: Synthesis of N-Substituted 4-Amino-2-methylquinazolines via Microwave Irradiation

| Entry | Amine | Product | Reaction Time (min) | Yield (%) |

| 1 | Aniline | 2-Methyl-N-phenylquinazolin-4-amine | 15 | 92 |

| 2 | 4-Methylaniline | 2-Methyl-N-(p-tolyl)quinazolin-4-amine | 10 | 95 |

| 3 | 4-Methoxyaniline | N-(4-Methoxyphenyl)-2-methylquinazolin-4-amine | 10 | 94 |

| 4 | 4-Chloroaniline | N-(4-Chlorophenyl)-2-methylquinazolin-4-amine | 20 | 85 |

| 5 | Benzylamine (B48309) | N-Benzyl-2-methylquinazolin-4-amine | 5 | 98 |

| 6 | Piperidine | 4-(2-Methylquinazolin-4-yl)piperidine | 5 | 96 |

Data sourced from Arkat USA, 2006. arkat-usa.org

N-Arylation Reactions for 4-Anilinoquinazoline Derivatives

Base-free protocols for N-arylation

The development of environmentally benign synthetic methods has led to the exploration of base-free protocols for the N-arylation of chloroquinazolines. A notable advancement in this area is the use of microwave-mediated synthesis. Researchers have developed a rapid and efficient microwave-assisted N-arylation of 4-chloroquinazolines in a mixture of THF and water (1:1) as the solvent system. beilstein-journals.orgnih.gov This method avoids the need for a base, which often complicates product purification and generates waste. beilstein-journals.org

The protocol has proven effective for a variety of substituted anilines, including those with substituents at the ortho-, meta-, or para-positions, affording the desired N-arylated products in yields up to 96%. beilstein-journals.orgnih.gov The reactions are typically fast, often completed within minutes to a few hours under microwave irradiation. beilstein-journals.org This approach is not only efficient but also more sustainable due to the reduced use of organic solvents. beilstein-journals.orgnih.gov

For instance, the reaction of 4-chloro-6-halo-2-phenylquinazolines with o-toluidine (B26562) under these conditions for 2 hours resulted in yields of 74-78%. beilstein-journals.org Similarly, reactions with N-methylanilines proceeded smoothly to give the corresponding 4-anilinoquinazolines. beilstein-journals.orgnih.gov The versatility of this base-free, microwave-assisted method makes it a valuable tool for the synthesis of a diverse library of 4-anilinoquinazoline derivatives. beilstein-journals.orgchim.it

Table 1: Examples of Base-Free N-Arylation of 4-Chloroquinazoline Derivatives

| 4-Chloroquinazoline Derivative | Aniline | Product | Yield (%) | Reference |

| 4-chloro-6-halo-2-phenylquinazoline | o-toluidine | 6-halo-N-(o-tolyl)-2-phenylquinazolin-4-amine | 74-78 | beilstein-journals.org |

| 4-chloro-6-halo-2-phenylquinazoline | 2-fluoroaniline | N-(2-fluorophenyl)-6-halo-2-phenylquinazolin-4-amine | 56-60 | beilstein-journals.org |

| 4-chloroquinazoline | N-methylaniline | N-methyl-N-phenylquinazolin-4-amine | 81 | beilstein-journals.orgnih.gov |

| 4-chloro-8-iodoquinazoline | 4-methoxy-N-methylaniline | 8-iodo-N-methyl-N-(4-methoxyphenyl)quinazolin-4-amine | 87 | beilstein-journals.orgnih.gov |

Substitution Reactions at the Chloro Position

The chlorine atom at the 4-position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). mdpi.commasterorganicchemistry.com This reactivity is due to the electron-withdrawing effect of the nitrogen atoms in the pyrimidine (B1678525) ring, which makes the C4 carbon atom electron-deficient and thus a prime target for nucleophiles. stackexchange.com This facile displacement of the chloro group allows for the introduction of a wide array of functional groups, making this compound a versatile intermediate in the synthesis of various derivatives. derpharmachemica.comresearchgate.net The reactions are generally regioselective, with nucleophiles preferentially attacking the 4-position over other positions on the quinazoline scaffold. mdpi.com

The reaction of this compound and its analogues with various nucleophiles is a cornerstone for creating diverse chemical libraries.

Nitrogen Nucleophiles: A broad range of nitrogen-based nucleophiles, such as primary and secondary amines, anilines, and hydrazides, readily react with the 4-chloroquinazoline core. derpharmachemica.comarkat-usa.org These reactions are among the most common methods for synthesizing 4-aminoquinazoline derivatives. nih.gov For example, condensation of a 4-chloroquinazoline with benzylamine in boiling ethanol (B145695) leads to the formation of the corresponding 4-(benzylamino)quinazoline. derpharmachemica.com Similarly, hydrazinolysis using hydrazine (B178648) hydrate (B1144303) affords the 4-hydrazinoquinazoline (B1199610) derivative. derpharmachemica.commdpi.com The reaction can also be carried out with acyl hydrazides, such as acetyl or benzoyl hydrazide, in boiling n-butanol to yield the respective 4-(acylhydrazinyl)quinazolines. derpharmachemica.com Microwave-assisted, solvent-free conditions have also been successfully employed, where aliphatic amines were found to react quantitatively within 5 minutes. arkat-usa.org

Carbon Nucleophiles: While less common than reactions with N-nucleophiles, the substitution of the 4-chloro group with carbon nucleophiles has also been reported, leading to the formation of C-C bonds at this position. derpharmachemica.com These reactions further expand the synthetic utility of 4-chloroquinazolines, allowing for the introduction of various carbon-based substituents. derpharmachemica.comresearchgate.net

Table 2: Examples of Substitution Reactions at the 4-Position of Chloroquinazoline Analogs

| Chloroquinazoline Analog | Nucleophile | Reaction Conditions | Product | Reference |

| 6,8-dibromo-4-chloro-2-methylquinazoline | Benzylamine | Ethanol, reflux | 6,8-dibromo-N-benzyl-2-methylquinazolin-4-amine | derpharmachemica.com |

| 6,8-dibromo-4-chloro-2-methylquinazoline | Hydrazine hydrate | Ethanol, reflux | 6,8-dibromo-4-hydrazinyl-2-methylquinazoline | derpharmachemica.com |

| 6,8-dibromo-4-chloro-2-methylquinazoline | Acetyl hydrazide | n-butanol, reflux | 2-((6,8-dibromo-2-methylquinazolin-4-yl)hydrazinyl)acetohydrazide | derpharmachemica.com |

| 6,8-dibromo-4-chloro-2-methylquinazoline | Benzoyl hydrazide | n-butanol, reflux | N'-((6,8-dibromo-2-methylquinazolin-4-yl)amino)benzohydrazide | derpharmachemica.com |

| 4-chloro-2-methylquinazoline | Aliphatic amines | MWI, 800W, 5 min | N-alkyl-2-methylquinazolin-4-amine | arkat-usa.org |

Formation of Fused Quinazolines

The this compound scaffold serves as a key starting material for the construction of more complex, fused heterocyclic systems. The reactivity of the 4-position is exploited to build new rings onto the quinazoline core. derpharmachemica.comresearchgate.net A common strategy involves a substitution reaction followed by an intramolecular cyclization.

One prominent example is the synthesis of triazolo[4,3-c]quinazolines. This is typically achieved by first reacting a 4-chloroquinazoline derivative with hydrazine hydrate to form the 4-hydrazinoquinazoline intermediate. researchgate.net This intermediate can then undergo condensation with various reagents, such as aromatic aldehydes, to furnish a series of fused 5-substituted- beilstein-journals.orgderpharmachemica.comCurrent time information in Bangalore, IN.triazoloquinazoline derivatives. researchgate.net Another pathway involves the reaction of the 4-chloroquinazoline with an acyl hydrazide. The resulting product can then be cyclized to form fused triazoloquinazoline systems. researchgate.net These fused heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities.

Table 3: Examples of Fused Quinazolines from Chloroquinazoline Precursors

| Chloroquinazoline Derivative | Reagent 1 | Reagent 2 | Fused Product | Reference |

| 6,8-dibromo-4-chloro-2-methylquinazoline | Hydrazine hydrate | Aromatic aldehydes | 7,9-dibromo-5-aryl-3-methyl- beilstein-journals.orgderpharmachemica.comCurrent time information in Bangalore, IN.triazolo[4,3-c]quinazoline | researchgate.net |

| 6,8-dibromo-4-chloro-2-methylquinazoline | Acetyl hydrazide | - | 7,9-dibromo-3-methyl- beilstein-journals.orgderpharmachemica.comCurrent time information in Bangalore, IN.triazolo[4,3-c]quinazoline derivative | researchgate.net |

Iii. Reaction Mechanisms and Chemical Transformations of 4 Chloro 7 Methylquinazoline

Fundamental Reaction Pathways

The nitrogen atoms within the quinazoline (B50416) ring system can be oxidized to form N-oxides. researchgate.netnih.gov This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA). semanticscholar.orgpreprints.org The oxidation of the quinazoline nucleus can lead to a mixture of N-1 and N-3 oxides, and the selectivity can be influenced by the reaction conditions and the substitution pattern on the quinazoline ring. semanticscholar.org For instance, the oxidation of quinoline (B57606) derivatives, a related heterocyclic system, with m-CPBA in chloroform (B151607) has been shown to produce N-oxides in high yields. preprints.org Similarly, using a mixture of acetic acid and 30% hydrogen peroxide can also effectively yield the corresponding N-oxide. preprints.org These N-oxides are valuable intermediates for further functionalization of the quinazoline scaffold. researchgate.netnih.gov

The pyrimidine (B1678525) ring within the quinazoline structure is susceptible to various reactions during oxidation, including hydrolysis and ring-opening, which can lead to lower yields of the desired N-oxide product. semanticscholar.org

Table 1: Reagents for Oxidation of 4-Chloro-7-methylquinazoline

| Reagent | Formula | Typical Conditions | Product |

|---|---|---|---|

| Hydrogen Peroxide | H₂O₂ | In acetic acid | Quinazoline N-oxide |

The reduction of the quinazoline ring system can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). google.com This reaction typically leads to the formation of 1,2,3,4-tetrahydroquinazoline derivatives. thieme-connect.de LiAlH₄ is a potent hydride donor capable of reducing the C=N bonds within the pyrimidine portion of the quinazoline core. google.com This transformation is a key method for accessing the saturated heterocyclic core of tetrahydroquinazolines, which are also of interest in medicinal chemistry.

Reduction Reactions

Nucleophilic Substitution Reactions at the C-4 Position

The chlorine atom at the C-4 position of this compound is susceptible to displacement by various nucleophiles. This reactivity is a cornerstone of the derivatization of this compound.

The displacement of the chloride at the C-4 position by amines proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. researchgate.net In this reaction, the amine acts as the nucleophile, attacking the electron-deficient C-4 carbon of the quinazoline ring. savemyexams.com The presence of the nitrogen atoms in the quinazoline ring withdraws electron density, making the ring more susceptible to nucleophilic attack.

The SNAr mechanism generally involves two steps:

Nucleophilic Attack: The amine's lone pair of electrons attacks the C-4 carbon, leading to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the quinazoline ring system.

Chloride Elimination: The chloride ion, being a good leaving group, is subsequently eliminated from the tetrahedral intermediate, restoring the aromaticity of the quinazoline ring and yielding the 4-amino-7-methylquinazoline derivative.

The reactivity of the amine nucleophile can be influenced by factors such as its basicity and steric hindrance. researchgate.net Intramolecular hydrogen bonding can also play a role in stabilizing the intermediate species in the reaction pathway, thereby enhancing the nucleophilic strength. researchgate.net

This versatile reaction allows for the introduction of a wide variety of amino groups at the C-4 position, a common strategy in the development of new bioactive molecules.

Influence of Substituents on Reaction Rates and Selectivity

The reactivity of the this compound scaffold is significantly influenced by the electronic and steric nature of its substituents, particularly in nucleophilic aromatic substitution (SNAr) reactions at the C4 position. The methyl group at the 7-position (C7) and the chloro group at the 4-position (C4) are primary determinants of the molecule's reactivity profile.

Studies on related 4-chloroquinazoline (B184009) systems demonstrate that the nature of the incoming nucleophile and substituents on the quinazoline core dictate reaction outcomes. Electron-rich amines, for instance, readily react with 4-chloroquinazolines. beilstein-journals.orgnih.gov Conversely, reactions with electron-poor amines often require more forcing conditions, such as microwave irradiation, to proceed efficiently. nih.gov

The steric hindrance posed by substituents, both on the quinazoline and the nucleophile, also plays a critical role. For example, in the N-arylation of 4-chloro-6-halo-2-phenylquinazolines, ortho-substituted anilines react more slowly than their meta- or para-substituted counterparts due to steric hindrance around the reaction center. beilstein-journals.orgnih.gov No reaction was observed with highly sterically hindered or electronically deactivated anilines, such as 2-fluoro- or 4-cyano-N-methylaniline, even under elevated temperatures. beilstein-journals.org

The following table summarizes the effect of various aniline (B41778) substituents on the reaction with 4-chloro-2-methylquinazoline (B1587004), highlighting the interplay of electronic and steric factors.

| Nucleophile (Aniline Derivative) | Substituent Position | Electronic Effect | Reaction Time (Microwave) | Conversion/Yield | Reference |

| Aniline | - | Neutral | 10 min | 91% | arkat-usa.org |

| 4-Fluoroaniline | para | Electron-withdrawing | 15 min | 89% | arkat-usa.org |

| 4-Chloroaniline | para | Electron-withdrawing | 15 min | 82% | arkat-usa.org |

| 4-Bromoaniline | para | Electron-withdrawing | 15 min | 80% | arkat-usa.org |

| 4-Methylaniline (p-Toluidine) | para | Electron-donating | 10 min | 95% | arkat-usa.org |

| 2-Methylaniline (o-Toluidine) | ortho | Electron-donating | 20 min | 52% | arkat-usa.org |

| 2,6-Dimethylaniline | ortho, ortho | Electron-donating | 30 min | 21% | arkat-usa.org |

This data is based on reactions with 4-chloro-2-methylquinazoline as a close analogue to illustrate general reactivity principles.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of the Quinazoline Core

Electrophilic aromatic substitution on the quinazoline ring system is generally challenging due to the deactivating effect of the nitrogen-containing pyrimidine ring. thieme-connect.de This effect reduces the electron density of the fused benzene ring, making it less susceptible to attack by electrophiles. However, reactions such as nitration and halogenation can occur under specific conditions, and the directing influence of existing substituents on the benzene ring, like the C7-methyl group in this compound, is crucial.

Theoretical studies and experimental results on related quinazoline derivatives suggest that electrophilic attack is most likely to occur at positions 5, 6, and 8 of the benzene ring. thieme-connect.de The C7-methyl group, being an ortho-, para-director, would be expected to activate the C6 and C8 positions towards electrophilic attack. Conversely, the deactivating pyrimidine ring withdraws electron density, making these positions less reactive than in a simple toluene (B28343) ring.

The table below provides examples of electrophilic substitution on substituted quinazoline systems, illustrating the regioselectivity observed.

| Substrate | Electrophilic Reagent | Reaction Conditions | Product(s) | Position of Substitution | Reference |

| Quinazoline | HNO₃/H₂SO₄ | - | 6-Nitroquinazoline | C6 | thieme-connect.de |

| Quinazolin-4(3H)-one | Cl₂/Vigorous | - | 6-Chloroquinazolin-4(3H)-one | C6 | thieme-connect.de |

| 2-Amino-6-methylbenzoic acid derivative | Chlorination | - | 7-Methyl-2,4-dichloroquinazoline | - | google.com |

| 7-chloro-4(3H)-quinazolinone | α-halocarbonyl | NaOMe | Alkylation at N3 | N3 | bu.edu.eg |

Heterocyclic Ring Transformations and Rearrangements Involving this compound

The quinazoline ring system, particularly when activated by a labile group like chlorine at the C4 position, can undergo various transformations and rearrangements to form different heterocyclic structures. These reactions often involve ring-opening followed by recyclization.

A notable example of such a transformation is the reaction of 4-chloroquinazolines with hydrazine (B178648). rsc.orgrsc.org Treatment of 4-chloroquinazoline with hydrazine hydrate (B1144303) at high temperatures leads to a ring transformation, yielding 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles. rsc.orgrsc.org This process involves the initial substitution of the C4-chloro group by a hydrazine moiety, followed by an intramolecular cyclization and rearrangement. The specific substituents on the quinazoline ring can influence the reaction pathway and the final products. rsc.org

Another significant rearrangement applicable to quinazoline derivatives is the Dimroth rearrangement. rsc.orgbenthamdirect.comresearchgate.net This rearrangement typically involves the interchange of a ring atom with an exocyclic substituent. For instance, 3-alkyl-3,4-dihydro-4-iminoquinazolines can rearrange in the presence of alkali to form 4-alkylaminoquinazolines. rsc.org While not a direct reaction of this compound, the formation of an iminoquinazoline intermediate from the chloro derivative could potentially lead to such a rearrangement pathway. Computational studies have explored the mechanisms of similar rearrangements, comparing the Dimroth pathway with alternatives like rsc.orgresearchgate.net-sigmatropic shifts, and found that the activation barriers can be significantly different. acs.org

The table below details specific ring transformation reactions involving substituted quinazolines.

| Starting Material | Reagent(s) | Conditions | Product | Transformation Type | Reference |

| 4-Chloroquinazoline | Hydrazine Hydrate | 150 °C, Sealed Tube | 4-Amino-3-(2-aminophenyl)-4H-1,2,4-triazole | Ring Transformation | rsc.orgrsc.org |

| 3-Alkyl-3,4-dihydro-4-iminoquinazoline | Alkali | - | 4-Alkylaminoquinazoline | Dimroth Rearrangement | rsc.org |

| 2-Amino-N'-arylbenzamidines | Triethyl orthoformate, then heat in Acetic Acid | Heating | 4-Arylaminoquinazoline | Cyclization followed by Dimroth Rearrangement | benthamdirect.com |

Iv. Advanced Spectroscopic and Computational Characterization in Research of 4 Chloro 7 Methylquinazoline

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing granular information about the chemical environment of individual atoms.

¹H NMR Chemical Shifts and Coupling Patterns for Methyl and Aromatic Protons

The proton NMR (¹H NMR) spectrum of 4-Chloro-7-methylquinazoline provides distinct signals corresponding to its methyl and aromatic protons. The methyl group at position 7 typically presents as a singlet in the upfield region of the spectrum, generally around 2.5 ppm. The aromatic protons on the quinazoline (B50416) ring system exhibit characteristic chemical shifts and coupling patterns that are influenced by the electronic effects of the chloro and methyl substituents. The precise chemical shifts and coupling constants (J-values) allow for the unambiguous assignment of each proton to its specific position on the quinazoline core.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ | ~2.5 | Singlet | N/A |

| Aromatic-H | (Varies) | Doublet, Triplet, etc. | (Varies) |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent used for analysis. sigmaaldrich.com

¹³C NMR Chemical Shifts for Quinazoline Framework Carbons

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. oregonstate.edu The quinazoline framework of this compound gives rise to a series of signals corresponding to the different carbon environments. The carbon atom of the methyl group appears at the high-field end of the spectrum, while the aromatic and heterocyclic carbons resonate at lower fields. The carbon atom bonded to the chlorine atom (C-4) is significantly influenced by the electronegativity of the halogen.

Table 2: Illustrative ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~21 |

| Quinazoline Carbons | ~120-160 |

Note: The specific chemical shifts are dependent on the solvent and the specific electronic environment of each carbon atom within the quinazoline ring. oregonstate.edu

2D NMR Techniques for Connectivity Assignments

To definitively assign the proton and carbon signals and to map the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable. measurlabs.com Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton coupling networks, helping to trace the arrangement of protons on the aromatic ring. emerypharma.comscribd.com Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range (2-3 bond) proton-carbon couplings. scribd.comresearchgate.net These multidimensional techniques are crucial for resolving any ambiguities that may arise from one-dimensional spectra, especially in complex molecules. measurlabs.combeilstein-journals.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce structural information from the fragmentation patterns of a compound. libretexts.org

LC-MS Data for Purity and Isotopic Patterns

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov For this compound, LC-MS is employed to assess the purity of a sample by separating the target compound from any impurities prior to mass analysis. almacgroup.com The mass spectrometer provides the mass-to-charge ratio (m/z) of the molecular ion, which for this compound is expected to be approximately 178.62 g/mol . chemscene.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition. rsc.org Furthermore, the presence of a chlorine atom results in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak (due to the ³⁷Cl isotope) having an intensity of about one-third of the molecular ion peak (containing the ³⁵Cl isotope). This isotopic signature is a key identifier for chlorine-containing compounds. almacgroup.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific chemical bonds. savemyexams.com In the IR spectrum of this compound, characteristic absorption bands can be observed.

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C-H (aromatic) | 3100-3000 | Stretching vibration |

| C-H (methyl) | 3000-2850 | Stretching vibration |

| C=N (quinazoline) | ~1620 | Stretching vibration |

| C=C (aromatic) | 1600-1450 | In-ring stretching vibrations |

| C-Cl | 800-600 | Stretching vibration |

The presence of these characteristic absorption bands in the IR spectrum provides corroborating evidence for the structure of this compound as determined by NMR and MS. gsconlinepress.compressbooks.pub

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools in the rational design and development of novel therapeutic agents based on the this compound scaffold. These in silico approaches allow for the prediction of molecular properties, interaction dynamics, and the elucidation of structure-activity relationships, thereby guiding synthetic efforts and biological evaluations.

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a ligand, such as a derivative of this compound, to the active site of a biological target. This method is crucial for understanding the mechanism of action at a molecular level.

For instance, in the development of novel anticancer agents, derivatives of the quinazoline core are often docked into the ATP-binding site of protein kinases like the Epidermal Growth Factor Receptor (EGFR). Dysregulation of EGFR is a known factor in the progression of various cancers. Molecular docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the quinazoline derivative and the amino acid residues of the EGFR active site, which are essential for inhibitory activity. nih.gov

The predictive power of docking studies helps in identifying which modifications to the this compound scaffold are likely to enhance binding affinity and, consequently, biological activity. For example, the introduction of specific substituents at various positions on the quinazoline ring can be evaluated computationally before undertaking complex and resource-intensive chemical synthesis.

Table 1: Predicted Interactions of a Quinazoline Derivative with EGFR Kinase This is an illustrative example based on typical findings in molecular docking studies of quinazoline-based EGFR inhibitors.

| Interacting Residue of EGFR | Type of Interaction | Corresponding Group on Quinazoline Derivative |

| Met793 | Hydrogen Bond | N1 of Quinazoline Ring |

| Thr790 | Hydrogen Bond | Substituent at C4 |

| Leu718 | Hydrophobic Interaction | Quinazoline Core |

| Val726 | Hydrophobic Interaction | Methyl group at C7 |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. researchgate.netresearchgate.net For the this compound scaffold, SAR studies explore how modifications at the C4, C7, and other positions affect its potency and selectivity towards a specific biological target.

Key observations from SAR studies on related quinazoline derivatives include:

The 4-Chloro Group: The chlorine atom at the 4-position is a reactive site, facilitating nucleophilic substitution. This allows for the introduction of various side chains, often containing amine functionalities, which can form crucial interactions with the target protein.

Substituent Effects: The introduction of different groups on the quinazoline ring can modulate its electron density and binding affinity. For example, electron-withdrawing groups might stabilize the ring, while bulkier substituents could enhance selectivity for a particular target. nih.gov

QSAR models take this a step further by creating a mathematical relationship between the chemical properties (descriptors) of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.netresearchgate.net

Table 2: Illustrative SAR Data for Quinazoline Derivatives This table presents hypothetical data to illustrate the principles of SAR.

| Compound | C4-Substituent | C7-Substituent | Target | IC₅₀ (nM) |

| This compound | -Cl | -CH₃ | EGFR Kinase | >1000 |

| Derivative A | -NH-(CH₂)₂-OH | -CH₃ | EGFR Kinase | 150 |

| Derivative B | -NH-Ph | -CH₃ | EGFR Kinase | 85 |

| Derivative C | -NH-Ph-p-OCH₃ | -CH₃ | EGFR Kinase | 45 |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules, identifying the low-energy, biologically active conformation is crucial for understanding its interaction with a receptor.

Energy minimization calculations are performed to find the most stable conformation (the one with the lowest potential energy) of a molecule like this compound and its derivatives. plos.org This is often a prerequisite for molecular docking and other modeling studies to ensure that the ligand structure used is energetically favorable. plos.org Methods like normal-mode analysis can be employed to explore the conformational space and identify local energy minima, which may represent the bound conformation of the molecule. plos.orgnih.gov

The rigidity of the quinazoline core itself limits its conformational freedom, but the substituents, particularly at the C4 position, can have multiple rotatable bonds, making conformational analysis an important step in the modeling process.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. tennessee.edu These calculations can provide detailed information about the electronic structure, charge distribution, and reactivity of this compound. researchgate.netnih.gov

Key parameters obtained from DFT calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO provides insights into the molecule's stability and reactivity. nih.govthenucleuspak.org.pk

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a biological target. researchgate.net

These quantum chemical insights complement the findings from molecular mechanics-based methods like docking and SAR, providing a more complete picture of the molecule's properties and potential as a drug candidate. researchgate.net

V. Medicinal Chemistry and Biological Activity of 4 Chloro 7 Methylquinazoline and Its Derivatives

Anticancer and Antitumor Activities

Derivatives of the quinazoline (B50416) nucleus are widely recognized for their significant anticancer properties. mdpi.comemanresearch.org The 4-anilinoquinazoline (B1210976) framework, in particular, is a cornerstone of several clinically approved targeted cancer therapies. beilstein-journals.org Modifications on the quinazoline core, including the incorporation of a 7-methyl group, have led to the development of compounds with potent anti-proliferative activity against numerous cancer cell lines. mdpi.comnih.gov These compounds exert their effects through various mechanisms, including the disruption of key cellular processes essential for tumor growth and survival. mdpi.comiiarjournals.org

Derivatives of 4-chloro-7-methylquinazoline have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The efficacy of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit the growth of 50% of the cancer cells.

Studies have shown that quinazoline derivatives exhibit potent activity against breast cancer (MCF-7), lung cancer (A549), colon cancer (HCT-116), and glioblastoma (T98G) cell lines. For instance, certain 6-bromo-2-(pyridin-3-yl) quinazolin-4-amine (B77745) derivatives, synthesized from a 4-chloro precursor, showed potent anticancer activity against the MCF-7 cell line with an IC₅₀ value of 2.49 μM. mdpi.com Another study on 4-anilinoquinazolines reported a derivative (10b) with IC₅₀ values of 2.8 μM and 2.0 μM against HCT-116 and T98G cells, respectively. beilstein-journals.org The cytotoxic potential of these derivatives underscores their promise as anticancer agents. emanresearch.orgnih.gov

| Compound Type | Cell Line | Cancer Type | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Quinazoline-sulfonate hybrid (with 7-chloro group) | MCF-7 | Breast Cancer | 4.60 - 9.79 | tandfonline.com |

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine | MCF-7 | Breast Cancer | 2.49 | mdpi.com |

| 4-Anilinoquinazoline derivative (10b) | HCT-116 | Colon Cancer | 2.8 | beilstein-journals.org |

| 4-Anilinoquinazoline derivative (10b) | T98G | Glioblastoma | 2.0 | beilstein-journals.org |

| 4,7-Dichloro-2-(4-fluorophenyl)quinazoline derivative | HCT116 | Colon Cancer | 1.50 - 5.86 | |

| 4,7-Dichloro-2-(4-fluorophenyl)quinazoline derivative | MCF7 | Breast Cancer | 4.42 - 6.39 | |

| 4,7-Dichloro-2-(4-fluorophenyl)quinazoline derivative | A549 | Lung Cancer | 5.47 - 7.26 | |

| 7-chloro-(4-thioalkylquinoline) derivative (73) | HCT116 | Colon Cancer | ~1.99 | mdpi.com |

A primary mechanism through which quinazoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. iiarjournals.orgajms.iq Apoptosis is a tightly regulated process that can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. nih.govbio-rad-antibodies.comscielo.org

Research indicates that derivatives based on the quinazoline scaffold can trigger apoptosis through both pathways. mdpi.comresearchgate.net The intrinsic pathway is activated by cellular stress, such as DNA damage, leading to the release of cytochrome c from the mitochondria. researchgate.net This event activates caspase-9, which in turn activates executioner caspases like caspase-3 and -7. researchgate.netscilit.commdpi.com Studies on quinazolinone derivatives have confirmed the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3/7 in MCF-7 breast cancer cells. researchgate.net

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. bio-rad-antibodies.comscielo.org This leads to the activation of caspase-8, which can then directly activate executioner caspases or cleave the protein Bid, linking the extrinsic pathway to the intrinsic pathway. mdpi.comscielo.org In MCF-7 cells treated with certain quinazolinone derivatives, a marked increase in caspase-8 activity has been observed, suggesting the induction of apoptosis via the extrinsic pathway as well. mdpi.comresearchgate.net The ability of these compounds to upregulate pro-apoptotic proteins (like p53 and Bax) and downregulate anti-apoptotic proteins (like Bcl-2) further confirms their role in promoting cancer cell death. scilit.commdpi.com

Many quinazoline derivatives function as potent inhibitors of various protein kinases, which are critical enzymes in cellular signaling pathways that are often dysregulated in cancer. mdpi.comekb.eg Overexpression of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor-2 (VEGFR-2), and platelet-derived growth factor receptor-β (PDGFR-β) is common in many cancers. mdpi.comgoogle.comwjgnet.com

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for inhibiting EGFR. mdpi.com Several FDA-approved drugs, including gefitinib (B1684475) and erlotinib, are based on this structure. beilstein-journals.orgekb.eg Derivatives of this compound have been designed and synthesized as dual inhibitors of EGFR and VEGFR-2, which can simultaneously block tumor cell proliferation and angiogenesis. mdpi.comtandfonline.comtbzmed.ac.ir For example, a 6-bromo-2-(pyridin-3-yl) quinazoline derivative demonstrated extremely potent EGFR inhibition with an IC₅₀ value of 0.096 μM. mdpi.com Some quinazoline derivatives also show inhibitory activity against PDGFR-β. beilstein-journals.orgmdpi.com

In addition to tyrosine kinases, some 4-methyl quinazoline derivatives have been developed as dual inhibitors of phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDACs). researchgate.net HDACs are enzymes that play a role in the epigenetic regulation of gene expression, and their inhibition can lead to cell cycle arrest and apoptosis. The dual inhibition of these distinct targets represents a promising strategy to overcome drug resistance. researchgate.net

| Compound/Derivative Class | Target Kinase | IC₅₀ | Reference |

|---|---|---|---|

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine | EGFR | 0.096 μM | mdpi.com |

| 4-Anilinoquinazoline-acylamino derivative | EGFR | 5.06 nM | mdpi.com |

| Quinazoline-urea hybrid (18a) | PI3Kα | 2.4 nM | tandfonline.com |

| Quinazoline-urea hybrid (18a) | mTOR | 58.8 nM | tandfonline.com |

| 4-Methyl quinazoline derivative (15) | PI3K | 42 nM | researchgate.net |

| 4-anilinoquinazoline-urea derivative | VEGFR-2 | 2 nM | mdpi.com |

| 4-piperazino-substituted quinazoline derivative (48) | PDGFR | Potent Activity | mdpi.com |

In addition to inducing apoptosis, this compound derivatives can halt the proliferation of cancer cells by causing cell cycle arrest. The cell cycle is a series of events that leads to cell division and replication. Disrupting this process can prevent the growth of tumors.

Studies have shown that quinazoline compounds can block cell cycle progression at different phases, most commonly the G1 (first gap) and G2/M (second gap/mitosis) phases. mdpi.comtandfonline.com For example, certain quinazoline-sulfonate hybrids with a 7-chloro substituent were found to arrest the cell cycle at the G2/M phase. tandfonline.com Similarly, some 4-methyl quinazoline derivatives that inhibit PI3K and HDACs were shown to induce cell cycle arrest in the G1 phase in HCT116 cancer cells. researchgate.net This arrest is often a prelude to apoptosis and is mediated by the modulation of cell cycle regulatory proteins. mdpi.com

Structure-activity relationship (SAR) studies are essential for optimizing the anticancer potency of quinazoline derivatives. These studies investigate how changes in the chemical structure, such as the addition or modification of substituents, affect the biological activity.

Halogenation and the introduction of other aromatic substituents are common strategies to enhance the pharmacological profile of quinazoline derivatives. Halogens, such as chlorine and fluorine, can significantly influence a molecule's properties, including its lipophilicity, electronic character, and metabolic stability.

Halogenation is often linked to improved receptor binding and selectivity. For example, the presence of a 3-chloro-4-fluoro-aniline group is a feature of potent EGFR inhibitors. mdpi.com The electron-withdrawing nature of halogens can stabilize interactions within the ATP-binding pockets of kinases. In the context of 7-chloro-4-quinolinylhydrazone derivatives, it was observed that the presence of electron-withdrawing groups, such as chlorine, bromine, or fluorine on the benzene (B151609) ring, was important for anticancer activity. nih.gov These substituents can alter the electronic distribution of the molecule, facilitating stronger interactions with target receptors and thereby enhancing biological potency. msu.edu

Structure-Activity Relationship (SAR) Studies for Anticancer Potential

Role of Bulky Substituents in Target Specificity

The introduction of bulky substituents to the quinazoline scaffold has been shown to be a critical factor in determining target specificity and potency. Research indicates that larger, more complex groups can enhance the interaction of the molecule with its biological target, leading to improved efficacy. For instance, the presence of a piperazine-propoxy chain, while increasing synthetic complexity, enhances the specificity for targets such as kinases.

Structure-activity relationship (SAR) studies have demonstrated that bulky groups at the C-4 position of podophyllotoxin (B1678966) thiourea (B124793) derivatives significantly contribute to their antitumor activity. analis.com.my Similarly, for N2,N4-disubstituted quinazoline-2,4-diamines, large, bulky, and lipophilic groups at the 6-position, such as n-pentyl, cyclohexenyl, and cyclohexyl substituents, are beneficial for inhibiting the growth of Acinetobacter baumannii. asm.org The presence of bulky substituents at the 6 or 7 positions of the quinazoline moiety has been shown to increase the potency of anticancer agents. mdpi.com

Conversely, in some instances, excessively bulky substituents can be detrimental to activity. For example, a bulky substituent at the R3 position of the phenyl ring in certain N-substituted benzene thiourea derivatives resulted in no cytotoxic activity. analis.com.my This highlights the delicate balance required in molecular design to achieve optimal target engagement without introducing steric hindrance.

Effect of Methoxy (B1213986) and Fluoro Substituents on Electron-Withdrawing Effects and Interactions

Methoxy groups are generally considered electron-donating through resonance, which can increase the electron density of the aromatic ring. analis.com.my This can enhance the stability of the compound and influence its binding to biological targets. For example, the presence of a p-methoxy group on the benzoyl moiety of certain thiourea derivatives enhanced cytotoxic activity, partly due to its electronic and lipophilic properties. analis.com.my However, methoxy groups can also be associated with reduced metabolic stability.

Fluorine, being the most electronegative element, acts as a strong electron-withdrawing group through induction. analis.com.my This property can stabilize interactions within the ATP-binding pockets of kinases. The presence of a fluoro substituent can improve the lipophilicity of a molecule, which is often associated with increased cytotoxicity in anticancer compounds. analis.com.my For instance, the 7-fluoro substituent in 4-[(7-fluoroquinazolin-4-yl)oxy]aniline is thought to enhance electron-withdrawing effects, thereby stabilizing interactions with kinase targets. Furthermore, fluoro-substituted thiourea analogues have demonstrated potent antifungal activity. ijnrd.org

The strategic placement of these substituents is crucial. Studies have shown that the anti-inflammatory effect of quinazolinone derivatives can be increased by the presence of electron-withdrawing groups at the C-1, C-6, and C-7 positions. mdpi.com

Antimicrobial Properties

Derivatives of this compound have demonstrated significant antimicrobial activity against a range of pathogens, including bacteria and fungi. gsconlinepress.commdpi.com

Quinazoline derivatives have shown promising antibacterial effects against several clinically relevant bacterial strains. Studies have evaluated their efficacy against Klebsiella pneumoniae, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.

For instance, newly synthesized 7-chloro-2-methyl-4H-benzo[d] gsconlinepress.com-oxazin-4-one and its derivative, 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one, exhibited significant activity against Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MICs) ranging from 6 to 9 mg/mL. gsconlinepress.comgsconlinepress.com Another study highlighted that certain quinazolinone derivatives conjugated with silver nanoparticles showed enhanced antibacterial activity against Escherichia coli K1, Streptococcus pyogenes, Klebsiella pneumoniae, Bacillus cereus, and P. aeruginosa. mdpi.com

The table below summarizes the antibacterial activity of some quinazoline derivatives:

Table 1: Antibacterial Activity of Quinazoline Derivatives| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| 7-Chloro-2-methyl-4H-benzo[d] gsconlinepress.com-oxazin-4-one | Klebsiella pneumoniae | MIC: 6-9 mg/mL | gsconlinepress.comgsconlinepress.com |

| 7-Chloro-2-methyl-4H-benzo[d] gsconlinepress.com-oxazin-4-one | Staphylococcus aureus | MIC: 6-9 mg/mL | gsconlinepress.comgsconlinepress.com |

| 7-Chloro-2-methyl-4H-benzo[d] gsconlinepress.com-oxazin-4-one | Pseudomonas aeruginosa | MIC: 6-9 mg/mL | gsconlinepress.comgsconlinepress.com |

| 3-Amino-6-iodo-2-methyl-3H-quinazolin-4-one | Pseudomonas aeruginosa | Higher activity than its precursor | wjarr.com |

| Quinazolinone-Ag Nanoconjugates | Escherichia coli K1 | Enhanced activity | mdpi.com |

| Quinazolinone-Ag Nanoconjugates | Streptococcus pyogenes | Enhanced activity | mdpi.com |

| Quinazolinone-Ag Nanoconjugates | Klebsiella pneumoniae | Enhanced activity | mdpi.com |

| Quinazolinone-Ag Nanoconjugates | Bacillus cereus | Enhanced activity | mdpi.com |

| Quinazolinone-Ag Nanoconjugates | Pseudomonas aeruginosa | Enhanced activity | mdpi.com |

In addition to their antibacterial properties, quinazoline derivatives have also been investigated for their antifungal potential. gsconlinepress.commdpi.commdpi.com Research has shown activity against various fungal species, including Candida albicans and Aspergillus niger. gsconlinepress.comconnectjournals.com

For example, a study on newly synthesized 7-chloro-2-methyl-4H-benzo[d] gsconlinepress.com-oxazin-4-one and a derivative screened them against Candida albicans. gsconlinepress.com Another study on urea (B33335) and thiourea-based quinazoline derivatives found that a fluoro-substituted thiourea analogue was more potent than the standard drug fluconazole (B54011) against C. albicans. ijnrd.org

The antimicrobial effects of quinazoline derivatives are believed to stem from their ability to interfere with essential cellular processes in microorganisms. One proposed mechanism is the disruption of cell wall synthesis, a critical component for bacterial survival. nih.gov Another key mechanism involves the inhibition of enzyme function. For instance, some quinazoline derivatives have been reported to target bacterial cytochrome bd oxidase, an enzyme essential for the respiration of certain pathogens.

Furthermore, these compounds can interact with microbial DNA structures, leading to the inhibition of growth. nih.gov The inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for folic acid synthesis, has also been identified as a target for some quinazoline derivatives, leading to potent antibacterial activity. asm.org

Antifungal Activity

Anti-inflammatory Effects and Immune Response Modulation

Quinazoline derivatives have demonstrated notable anti-inflammatory properties and the ability to modulate immune responses. connectjournals.com These compounds have been shown to inhibit the production of pro-inflammatory cytokines, which are key mediators in the inflammatory process.

Research indicates that quinazoline derivatives can exert their anti-inflammatory effects by modulating signaling pathways involved in inflammation. For instance, some derivatives have been found to inhibit the NF-κB signaling pathway, a critical regulator of the inflammatory response, thereby reducing the release of pro-inflammatory cytokines like TNF-α and IL-6. frontiersin.org

The table below lists some of the key research findings on the anti-inflammatory effects of quinazoline derivatives:

Table 2: Anti-inflammatory Effects of Quinazoline Derivatives| Derivative/Compound Class | Mechanism of Action/Effect | Reference |

|---|---|---|

| Quinazoline derivatives | Inhibition of pro-inflammatory cytokines | |

| Quinazoline derivatives | Modulation of signaling pathways involved in inflammation | |

| 4-Phenylselenyl-7-chloroquinoline | Reduced edema and myeloperoxidase activity | nih.gov |

| Artemisinin and its derivatives | Inhibition of NF-κB signaling pathway, decreased TNF-α release | frontiersin.org |

Inhibition of Pro-inflammatory Cytokines

Derivatives of the quinazoline core structure have been investigated for their anti-inflammatory properties, specifically their ability to inhibit the production of pro-inflammatory cytokines. nih.gov Research has shown that certain 4-amino quinazoline derivatives can dose-dependently inhibit the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced macrophages. nih.gov In a study exploring novel quinazoline derivatives for the treatment of acute lung injury, compounds 6m and 6q were found to be particularly potent. nih.gov Pretreatment with these compounds significantly mitigated lung histopathological changes and the infiltration of inflammatory cells in a rat model of LPS-induced acute lung injury. nih.gov The mechanism underlying this effect is the suppression of the inflammatory response, highlighting the potential of quinazoline derivatives as anti-inflammatory agents. nih.gov Further studies have identified other quinazoline derivatives, such as N-(4-fluorophenyl)quinazolin-4-amine, as potent anti-inflammatory compounds. mdpi.com The anti-inflammatory effect is often linked to the down-regulation of key inflammatory mediators. jst.go.jpdnu.dp.ua

| Compound | Target/Model | Observed Effect | Reference |

|---|---|---|---|

| Compound 6m | LPS-induced macrophages (in vitro), LPS-induced acute lung injury in rats (in vivo) | Dose-dependent inhibition of TNF-α and IL-6 release; alleviated lung histopathological changes and inflammatory cell infiltration. | nih.gov |

| Compound 6q | LPS-induced macrophages (in vitro), LPS-induced acute lung injury in rats (in vivo) | Potent, dose-dependent inhibition of TNF-α and IL-6 release; significantly alleviated lung histopathological changes and inflammatory cell infiltration. | nih.gov |

| N-(4-fluorophenyl)quinazolin-4-amine | Anti-inflammatory activity model | Found to be the most potent compound in a series of 4-amino quinazoline derivatives. | mdpi.com |

| Compound IXf | PDE4B Enzyme Inhibition | Showed 68% inhibition of PDE4B and a marked decrease in TNF-α level. | jst.go.jp |

Other Pharmacological Activities and Potential Applications

Adenosine (B11128) Receptor Antagonism

The quinazoline scaffold has been identified as a promising structure for the development of adenosine receptor (AR) antagonists. nih.gov Adenosine receptors, including the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors involved in various physiological processes. nih.gov A derivative, 4-methyl-7-methoxyquinazolyl-2-(2′-amino-4′-imidazolinone), was unexpectedly discovered as a potent and selective A2B receptor antagonist with a binding Ki value of 112 nM. nih.govnih.gov Structure-activity relationship (SAR) studies on this series revealed that while many derivatives were non-selective adenosine receptor ligands, the substitution pattern on the quinazoline ring was crucial for affinity and selectivity. nih.govnih.gov For instance, compound 25, which has a 7-methyl group instead of a 7-methoxy group, also displayed a low degree of selectivity for the A2B receptor. nih.gov More recent research has focused on developing highly effective A2A adenosine receptor antagonists from 2-aminoquinazoline (B112073) derivatives, with substitutions at the C6 and C7 positions being explored to enhance antagonist activity. mdpi.comresearchgate.netnih.gov Specifically, 2-Chloro-4-(4-fluorophenyl)-7-methylquinazoline was synthesized as part of a series to investigate A2A antagonist properties. researchgate.netnih.gov

| Compound | Target Receptor | Binding Affinity (Ki) | Activity | Reference |

|---|---|---|---|---|

| 4-methyl-7-methoxyquinazolyl-2-(2′-amino-4′-imidazolinone) (Compound 38) | Human A2B | 112 nM | Potent and selective antagonist | nih.govnih.gov |

| Compound 25 (7-methyl analog of Cmpd 38) | Human A2B | < 1 µM | Potent binding, low degree of selectivity | nih.gov |

| 6-bromo-4-(furan-2-yl)quinazolin-2-amine (Compound 1) | Human A2A | 20 nM | High affinity antagonist | mdpi.comresearchgate.net |

| 2-Chloro-4-(4-fluorophenyl)-7-methylquinazoline (Compound 4n) | Human A2A | N/A (Intermediate) | Synthesized for development of A2A antagonists | researchgate.netnih.gov |

| Compound 5m (7-methyl substitution) | Human A2A | N/A | Antagonist activity with IC50 of 6 µM | nih.gov |

Antimalarial Activity

The emergence of drug-resistant strains of malaria parasites necessitates the development of new antimalarial agents. scialert.netimrpress.com The quinazolinone scaffold, found in the natural product febrifugine, is considered a promising basis for novel antimalarial drugs. scialert.netnih.gov Various synthetic derivatives of quinazolinone have demonstrated significant antimalarial activity. scialert.net It has been shown that the 4-quinazolinone moiety is crucial for activity against the malaria parasite. nih.gov Optimization of the 2-anilino quinazoline class has led to lead compounds with potent activity against Plasmodium falciparum, comparable to existing drugs like chloroquine (B1663885). acs.org The introduction of a chlorine atom at the 7-position of the quinoline (B57606) or quinazoline ring is a common feature in many antimalarial compounds. anu.edu.aunih.gov Studies on 4-amino-7-chloroquinoline derivatives have shown that modifications to the side chain can yield potent molecules that inhibit the growth of both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov

| Compound Class/Example | Parasite Strain | Activity | Reference |

|---|---|---|---|

| 2,3-substituted quinazolin-4(3H)-one derivatives | Plasmodium berghei (in vivo) | Exhibited antimalarial activities in mice. | nih.gov |

| 2-Anilino quinazoline derivatives | P. falciparum (3D7, K1, DD2, W2) | Potent activity against asexual and multidrug-resistant parasite lines (EC50 ~ 0.1 to 2 μM). | acs.org |

| 7-chloro-N-(heteroaryl)-methyl-4-aminoquinoline derivatives | P. falciparum (CQ-S and CQ-R) | Most potent molecules showed IC50 <30 nM and were not toxic. | |

| Sulfonamide 3 (7-chloro-4-aminoquinolyl derivative) | P. falciparum (HB3 and Dd2) | High potency with IC50s of 17.5 nM (HB3) and 22.7 nM (Dd2). | nih.gov |

Anticonvulsant Activity

Quinazoline derivatives are a well-established class of compounds exhibiting a wide range of central nervous system (CNS) activities, including anticonvulsant effects. scialert.netwisdomlib.org Since the discovery of methaqualone as a sedative-hypnotic, the quinazolin-4(3H)-one ring system has been a focus for designing new anticonvulsant drugs with potentially fewer side effects. nih.gov Numerous studies have shown that 2,3-disubstituted quinazolin-4(3H)-ones possess significant anticonvulsant properties. mdpi.comwisdomlib.org The anticonvulsant activity of newly synthesized quinazolin-4(3H)-ones was evaluated in mice using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models. mdpi.com Certain derivatives provided 100% protection against PTZ-induced convulsions and were found to be more potent than the standard drug ethosuximide. mdpi.com The substitution pattern on the quinazoline ring is critical; for example, a butyl substitution at position 3 was found to have a significant effect on preventing seizure spread. mdpi.com A series of 7-substituted-4(3H)-quinazolinones also showed advanced anticonvulsant activity with low neurotoxicity. researchgate.net

| Compound | Test Model | Observed Effect | Reference |

|---|---|---|---|

| Compound 8 | scPTZ | 100% protection against myoclonic seizures; 4.3-fold more potent than ethosuximide. | mdpi.com |

| Compound 13 | scPTZ | 100% protection against myoclonic seizures; 4.4-fold more potent than ethosuximide. | mdpi.com |

| Compound 19 | scPTZ | 100% protection against myoclonic seizures; 3.13-fold more potent than ethosuximide. | mdpi.com |

| Compounds 3, 15, 16, 18, 19, 20 (7-substituted-4(3H)-quinazolinones) | Anticonvulsant screening | Showed advanced anticonvulsant activity and lower neurotoxicity than reference drugs. | researchgate.net |

| Compounds IIc, IIg, IIj, IIIg, IIIh | MES seizure test | Showed protection against MES-induced seizures. | innovareacademics.in |

Analgesic Activity

The quinazoline scaffold is also associated with significant analgesic properties. scialert.net Specifically, 2,3-disubstituted quinazolin-4(3H)-ones have been identified as having favorable analgesic and anti-inflammatory functions. univ-ovidius.rogsconlinepress.com A study evaluating the analgesic activity of 7-chloro-2-methyl-4H-benzo[d] nih.govnih.gov-oxazin-4-one and its derivative, 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one, used the acetic acid-induced writhing test in mice. univ-ovidius.roresearchgate.net Both compounds exhibited significant analgesic activity. univ-ovidius.roresearchgate.net Notably, 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one showed higher analgesic activity than the standard drug Indomethacin, suggesting its potential as a lead compound for new analgesics. univ-ovidius.ro Other studies have also screened various quinazoline derivatives, such as those bearing pyrazole (B372694) and triazole moieties, for analgesic activity, confirming the potential of this chemical class in pain management. nih.govmdpi.com

| Compound | Test Model | Analgesic Activity (% inhibition of writhing) | Reference |

|---|---|---|---|